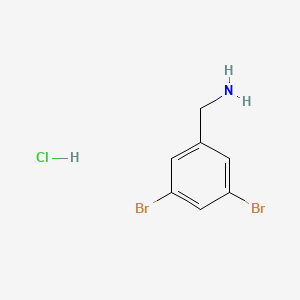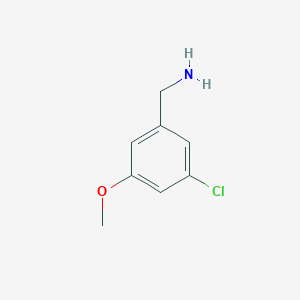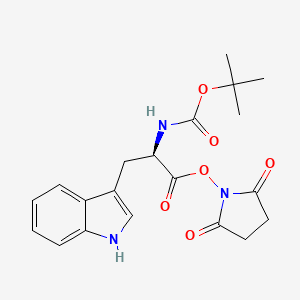
Boc-D-tryptophan N-hydroxysuccinimide ester
Übersicht
Beschreibung
Boc-D-tryptophan N-hydroxysuccinimide ester is a white to off-white powder . It is also known by other names such as Boc-D-Trp-OSu and (2,5-dioxopyrrolidin-1-yl) (2R)-3- (1H-indol-3-yl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate .
Molecular Structure Analysis
The molecular formula of Boc-D-tryptophan N-hydroxysuccinimide ester is C20H23N3O6 . Its molecular weight is 401.42 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2R)-3- (1H-indol-3-yl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate .Physical And Chemical Properties Analysis
Boc-D-tryptophan N-hydroxysuccinimide ester is a white to off-white powder . Its molecular weight is 401.42 g/mol . The melting point is 141-146 ºC .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Drug Delivery
Boc-D-tryptophan N-hydroxysuccinimide ester is instrumental in the field of peptide synthesis. It is used in environmentally benign methodologies for peptide bond synthesis, avoiding toxic solvents and reactants. This approach has been successfully applied to the synthesis of peptides like Leu-enkephalin, demonstrating its efficiency and environmental friendliness (Bonnamour et al., 2013). Furthermore, it's used in derivatization for LC/MS quantification of neurotransmitters, showcasing its role in enhancing sensitivity and specificity in mass spectrometric detection of amino acid-based neurotransmitters (Zhang et al., 2014).
Material Science and Polymer Chemistry
In material science, Boc-D-tryptophan N-hydroxysuccinimide ester is used for grafting tryptophan-based peptides onto materials like oxidized nanocellulose, achieving uniform coupling without altering the polysaccharide, indicating its potential in creating functionalized material surfaces (Barazzouk & Daneault, 2012). It's also pivotal in the synthesis of biocompatible, fluorescent, chiral polymers with smart pH-responsiveness, showing potential in fields like drug delivery (Roy et al., 2013).
Chemical Synthesis and Modification
This compound is also used in chemical synthesis, for instance, in the regioselective alkylation at the C-2 indole position of tryptophan, showcasing its versatility in organic synthesis (Potukuchi & Bach, 2013). Additionally, it's employed in the synthesis of sequential polydepsipeptides and other complex molecules, demonstrating its role in the creation of novel compounds with potential applications across various scientific fields (Katakai et al., 2004).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
BOC-D-TRP-OSU, also known as Boc-D-tryptophan N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a complex compound used in the field of peptide synthesis . The primary targets of this compound are amino functions, particularly primary amines . These amines are unique because they can accommodate two such groups .
Mode of Action
The compound acts as a protecting group for amino functions . It is involved in the dual protection of amino functions, which is pivotal in the synthesis of multifunctional targets . The compound’s interaction with its targets results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
Biochemical Pathways
It is known that the compound plays a significant role in peptide synthesis . It is involved in the protection of amino functions, which are often prominent in the synthesis of multifunctional targets .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that its bioavailability and pharmacokinetics would be dependent on the specific context of its use .
Result of Action
The result of BOC-D-TRP-OSU’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection is crucial in the context of peptide synthesis, where the compound’s action results in products containing one or two Boc-groups .
Action Environment
The action of BOC-D-TRP-OSU is influenced by various environmental factors. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound’s efficacy and stability are also influenced by the specific context of its use, particularly in peptide synthesis .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXMXQYRHNIFU-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679792 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22220-11-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)


![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)

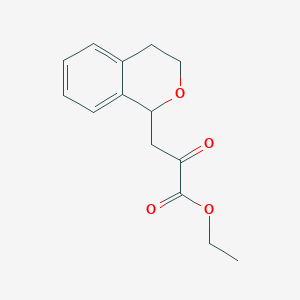

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
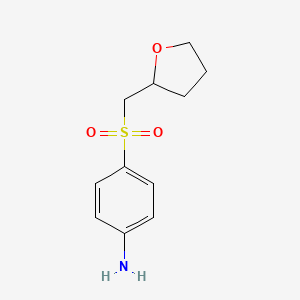

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
